![molecular formula C13H19NO2 B2561158 1-[(2-Methoxyphenyl)methyl]piperidin-3-ol CAS No. 414875-22-2](/img/structure/B2561158.png)

1-[(2-Methoxyphenyl)methyl]piperidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[(2-Methoxyphenyl)methyl]piperidin-3-ol, also known as MPMP, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various research and industrial fields. It’s a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

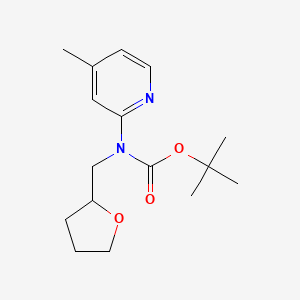

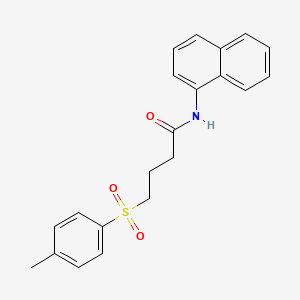

Molecular Structure Analysis

The molecular weight of this compound is 221.3. The molecular formula is C13H19NO . The structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidines are key precursors for the synthesis of multi-substituted piperidines and medicinally relevant compounds . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Physical and Chemical Properties Analysis

The density of this compound is 1.095 g/mL at 25 °C . The boiling point is 281.2ºC at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Sigma Receptor Binding and Antiproliferative Activity

One study explores the binding affinities and selectivities of methyl-substituted piperidine derivatives, including structures analogous to 1-[(2-Methoxyphenyl)methyl]piperidin-3-ol, for sigma(1) and sigma(2) receptors. These compounds demonstrated significant antiproliferative activity in rat C6 glioma cells, suggesting potential applications in tumor research and therapy due to their sigma(1) antagonist activities (Berardi et al., 2005).

NMDA Receptor Antagonism

Another study describes the design, synthesis, and evaluation of 3-benzazepin-1-ols as NR2B-selective NMDA receptor antagonists, with potential implications for neurological disorders treatment. These compounds, sharing a core structural motif with this compound, exhibit high affinity for NR2B receptors, highlighting their significance in neuropharmacology (Tewes et al., 2010).

Antibacterial and Antimicrobial Potential

Research has identified compounds structurally related to this compound that selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery opens new avenues in addressing antibiotic resistance and the treatment of persistent bacterial infections (Kim et al., 2011).

Antioxidant and Antimicrobial Activities

A study on novel oxime esters derived from a similar piperidin-4-one scaffold demonstrated promising antioxidant and antimicrobial activities. These findings suggest the potential of such compounds in developing new therapeutic agents with dual antioxidant and antimicrobial properties (Harini et al., 2014).

Synthesis and Characterization for Analytical Purposes

The synthesis and characterization of 2-methoxydiphenidine (MXP), a compound closely related to this compound, were detailed for analytical toxicology purposes. This work aids in the forensic analysis and detection of novel psychoactive substances (Elliott et al., 2015).

Zukünftige Richtungen

Given the importance of piperidines in drug design and the pharmaceutical industry, the development of new synthesis methods and the exploration of their biological activities are important future directions . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong ongoing interest in this field.

Eigenschaften

IUPAC Name |

1-[(2-methoxyphenyl)methyl]piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-16-13-7-3-2-5-11(13)9-14-8-4-6-12(15)10-14/h2-3,5,7,12,15H,4,6,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZUGRRNIWAJGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CCCC(C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2561077.png)

![N-(1-cyano-1-methylethyl)-2-[(3-ethynylphenyl)[(methylcarbamoyl)methyl]amino]-N-methylacetamide](/img/structure/B2561078.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2561083.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2561086.png)

![(2S)-N-methyl-1-{4-[(prop-2-enamido)methyl]benzoyl}pyrrolidine-2-carboxamide](/img/structure/B2561087.png)

![{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate](/img/structure/B2561093.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2561096.png)